Application: “5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde” is a furan derivative . In the realm of medicinal chemistry, furan derivatives have taken on a special position . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . Furan-containing compounds have therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Method of Application: The radical bromination of the methyl group with NBS/AIBN in CCl4 under reflux gave a brominated intermediate, which was converted into the corresponding phosphonate with triethyl phosphite at 130°C .
Results or Outcomes: In 2022, Almasirad et al. designed and synthesized twenty-five new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives bearing an aryl or heteroaryl methylene group on position 5 of thiazolidinone and evaluated their anti-microbial activity .
Application: This compound is a furfural nitrophenyl derivative that has been used as an antibacterial and fungistatic agent .
Application: 5-Bromo-2-furaldehyde, a similar compound to “5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde”, has been used in the synthesis of 5-substituted 2-furaldehydes anilines .
Method of Application: This synthesis was achieved through a novel one-pot, two-step amination/Diels-Alder procedure .
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₆BrNO₄ and a molecular weight of 296.07 g/mol. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted at the second position with a carbaldehyde group (–CHO). The first position of the furan ring is attached to a phenyl group that has bromine and nitro substituents at the second and fourth positions, respectively. The presence of these functional groups contributes to its unique chemical properties and potential reactivity in various
Currently, there is no scientific literature available describing the mechanism of action of 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde in any biological system.
Several synthetic routes have been explored for the preparation of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde:
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde has potential applications in various fields:
Several compounds share structural similarities with 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-(4-Nitrophenyl)-furan-2-carbaldehyde | C₁₁H₇N₃O₄ | Lacks bromine; used in similar applications |
5-(2-Nitrophenyl)furan-2-carbaldehyde | C₁₁H₇N₂O₄ | Contains nitro at different position; less reactive |
5-Bromo-2-furaldehyde | C₇H₅BrO | Simpler structure; used in synthesis of derivatives |
5-(4-Chlorophenyl)-furan-2-carbaldehyde | C₁₁H₈ClO | Chlorine instead of bromine; different reactivity |
These compounds highlight the uniqueness of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde due to its specific combination of bromine and nitro groups on the phenyl ring, which may influence its reactivity and biological activity differently compared to others .